molecular formula C11H13NO4 B3425086 N-[(4-Hydroxybenzoyl)acetyl]glycine CAS No. 3850-43-9

N-[(4-Hydroxybenzoyl)acetyl]glycine

Cat. No.: B3425086
CAS No.: 3850-43-9
M. Wt: 223.22 g/mol
InChI Key: KPKFTTASECYTCL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxyphenylpropionylglycine can be synthesized through the conjugation of phloretic acid with glycine . The reaction typically involves the use of aromatic amino acid aminotransferase and tyrosine aminotransferase enzymes, which facilitate the conversion of tyrosine to 4-Hydroxyphenylpropionylglycine . The reaction conditions often include a controlled environment with specific pH and temperature settings to ensure optimal enzyme activity.

Industrial Production Methods

Industrial production of 4-Hydroxyphenylpropionylglycine involves large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes . These microorganisms are cultured in bioreactors under controlled conditions to maximize the yield of the compound. The product is then purified using various chromatographic techniques to achieve the desired purity levels.

Properties

IUPAC Name

2-[3-(4-hydroxyphenyl)propanoylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c13-9-4-1-8(2-5-9)3-6-10(14)12-7-11(15)16/h1-2,4-5,13H,3,6-7H2,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPKFTTASECYTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCC(=O)NCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701268844
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3850-43-9
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3850-43-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Hydroxyphenyl)-1-oxopropyl]glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701268844
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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CCOC(=O)CNC(=O)CCc1ccc(O)cc1
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Synthesis routes and methods II

Procedure details

LiOH (56 mg, 2.33 mmol) was added at room temperature to a stirred solution of [3-(4-hydroxy-phenyl) propionylamino]-acetic acid ethyl ester (151 mg, 0.6 mmol) in THF:MeOH:H2O (3:1:1, 5 mL). The resulting mixture was stirred at room temperature for five hours. The MeOH and THF were then evaporated and the residue was diluted with water (2 mL), acidified with 20% aqueous HCl and extracted with EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 120 mg (89.55% yield) of [3-(4-hydroxy-phenyl) propionylamino]-acetic acid as a pale white solid (120 mg). LCMS purity: 90.42%.
Name
Quantity
56 mg
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[3-(4-hydroxy-phenyl) propionylamino]-acetic acid ethyl ester
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151 mg
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reactant
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THF MeOH H2O
Quantity
5 mL
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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